Octanoic-8,8,8-D3 acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Octanoic Acid-d3 can be synthesized through the deuteration of octanoic acid. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction where octanoic acid is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods: Industrial production of Octanoic Acid-d3 follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing octanoic acid and the catalyst. The reaction is monitored to ensure the desired level of deuteration is achieved. The product is then purified through distillation or other separation techniques to obtain high-purity Octanoic Acid-d3 .
Chemical Reactions Analysis
Types of Reactions: Octanoic Acid-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Octanoic Acid-d3 can be oxidized to produce corresponding ketones or aldehydes.
Reduction: It can be reduced to form octanol-d3 using reducing agents like lithium aluminum hydride.
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Substitution: Undergoes substitution reactions where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Sulfuric acid or hydrochloric acid as catalysts.
Substitution: Thionyl chloride or phosphorus trichloride for converting carboxyl group to acyl chloride.
Major Products:
Oxidation: Octanoic aldehyde-d3 or octanoic ketone-d3.
Reduction: Octanol-d3.
Esterification: Octanoic acid esters-d3.
Substitution: Octanoyl chloride-d3.
Scientific Research Applications
Octanoic Acid-d3 has a wide range of applications in scientific research:
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Mechanism of Action
The mechanism of action of Octanoic Acid-d3 is similar to that of octanoic acid. It primarily acts by integrating into metabolic pathways where it undergoes beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle. This process generates energy in the form of ATP. Additionally, Octanoic Acid-d3 has been shown to interact with peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and energy homeostasis .
Comparison with Similar Compounds
Hexanoic Acid (Caproic Acid): A six-carbon fatty acid with similar properties but shorter chain length.
Decanoic Acid (Capric Acid): A ten-carbon fatty acid with similar properties but longer chain length.
Nonanoic Acid: A nine-carbon fatty acid with similar properties but different chain length.
Uniqueness: Octanoic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms allows for precise quantification and tracing in metabolic studies, providing insights into the behavior and metabolism of fatty acids in various systems .
Properties
IUPAC Name |
8,8,8-trideuteriooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672928 | |
Record name | (8,8,8-~2~H_3_)Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156779-05-4 | |
Record name | (8,8,8-~2~H_3_)Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 156779-05-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.